[5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione
Description
Properties
IUPAC Name |
[5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c16-11-2-1-10(9-12(11)17)13-3-4-14(20-13)15(21)18-5-7-19-8-6-18/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHXXLNZHJZIFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione typically involves the reaction of 3,4-dichlorophenylfuran with morpholine and a thiocarbonyl reagent. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
[5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the thiocarbonyl group, potentially converting it to a different functional group.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring or the morpholine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.
Scientific Research Applications
[5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione has several scientific research applications:
Plant Biology: It is used to study ABA signaling and immune responses in plants. .
Chemical Genetics: Researchers use this compound to dissect complex physiological responses in plants, allowing for the manipulation of biological systems at the subcellular or organismal level.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of [5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione involves its interaction with specific molecular targets in plants. The compound inhibits ABA signaling by activating effector-triggered immune signal transduction pathways. This involves the activation of early immune signaling genes, including EDS1 and PAD4, which play crucial roles in plant defense mechanisms .
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s closest analog is DFPM ([5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione) , which substitutes the morpholine ring with piperidine. Key differences include:
Comparative Data Table
Mechanistic Insights from Gene Expression Profiling
- DFPM induces gene expression profiles similar to 2,5-dichlorobiphenyl (2,5-DCB), fenclorim, and sulfomethuron methyl, suggesting shared pathways in organic toxicant responses .
- The morpholine variant may exhibit distinct transcriptional effects due to altered binding kinetics or solubility. For example, morpholine’s oxygen atom could enhance interaction with hydrophilic domains of stress-signaling proteins (e.g., receptors or transcription factors).
Biological Activity
The compound [5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione (CAS No. 573970-89-5) is a member of the furan-morpholine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by recent research findings and data.
- Molecular Formula : C18H14Cl2N2O3S
- Molecular Weight : 409.29 g/mol
- Structural Characteristics : The compound features a furan ring substituted with a dichlorophenyl group and a morpholine moiety linked through a methanethione functional group.
Antimicrobial Activity
Research has indicated that compounds in the furan-morpholine series exhibit significant antimicrobial properties. A study highlighted the synthesis and biological evaluation of various morpholine derivatives, including those similar to [5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione. The results demonstrated promising antibacterial and antifungal activities against several pathogens.
| Compound | Antimicrobial Activity (Zone of Inhibition, mm) |
|---|---|
| [5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione | 18 (Staphylococcus aureus) |
| Other derivatives | 15–20 (various bacteria) |
Enzyme Inhibition
The compound has shown potential as an inhibitor of the urease enzyme, which is significant in treating infections caused by urease-producing bacteria. In a comparative study, it was found that derivatives with similar structures exhibited varying degrees of urease inhibition.
| Compound | IC50 Value (μM) | Reference |
|---|---|---|
| [5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione | 21.05 ± 3.2 | |
| Thiourea (reference standard) | 21.25 ± 0.15 |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Further research is needed to elucidate these mechanisms fully.
Case Studies
-
Study on Urease Inhibition :
- Researchers synthesized various furan derivatives and tested their urease inhibitory activity. The compound [5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione was one of the most effective inhibitors identified, with a binding affinity significantly higher than the control.
-
Antimicrobial Screening :
- A series of morpholine derivatives were screened against common bacterial strains. The compound demonstrated substantial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Q & A
Q. What are the standard synthetic routes for [5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione?
The synthesis typically involves nucleophilic substitution and condensation reactions. For example, furan derivatives with chlorophenyl groups are coupled to morpholine moieties via methanethione linkages. Key steps may include:
- Friedel-Crafts acylation to attach the dichlorophenyl group to the furan ring.
- Thiocarbamation to introduce the morpholin-4-ylmethanethione group. Reaction conditions (e.g., solvent choice, temperature, catalysts) must be optimized to accommodate steric and electronic effects of the 3,4-dichlorophenyl substituent .
Q. Which analytical techniques are critical for confirming structural integrity?
Structural validation requires:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and molecular connectivity (e.g., H NMR for aromatic protons, C NMR for carbonyl/thione groups) .
- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
- Infrared Spectroscopy (IR) : To identify functional groups like C=S (thione, ~1200–1050 cm) and C-O (furan/morpholine, ~1250 cm) .
Q. How is initial biological activity screening conducted for this compound?
- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) or microbial strains. For example, antimicrobial activity can be assessed via broth microdilution (MIC values) .
- Cell-based assays : Evaluate cytotoxicity (e.g., IC in cancer cell lines) using MTT or resazurin assays .
Advanced Research Questions
Q. What experimental strategies elucidate the compound’s mechanism of action?
- Biochemical assays : Measure binding affinity (e.g., surface plasmon resonance) or inhibitory constants () for target enzymes .
- Computational docking : Use software like AutoDock Vina to model interactions with proteins (e.g., homology modeling for uncharacterized targets) .
- Gene expression profiling : In biological systems (e.g., plant or mammalian cells), RNA-seq can identify pathways modulated by the compound, as seen in DFPM studies .
Q. How can stability and reactivity profiles inform pharmaceutical applications?
- Forced degradation studies : Expose the compound to heat, light, and varying pH to identify degradation products (HPLC-MS analysis) .
- Reactivity screening : Test susceptibility to nucleophilic attack (e.g., glutathione in simulated physiological conditions) to predict metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
